Diethyl 4-cyano-4-(pyridin-4-yl)heptanedioate
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Overview
Description
Diethyl 4-cyano-4-(pyridin-4-yl)heptanedioate is an organic compound that belongs to the class of cyano-substituted esters This compound is characterized by the presence of a cyano group (-CN) and a pyridinyl group attached to a heptanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-cyano-4-(pyridin-4-yl)heptanedioate can be achieved through several synthetic routes. One common method involves the reaction of diethyl malonate with 4-cyanopyridine under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the malonate anion attacks the electrophilic carbon of the cyano group, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are selected based on their ability to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-cyano-4-(pyridin-4-yl)heptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Diethyl 4-cyano-4-(pyridin-4-yl)heptanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 4-cyano-4-(pyridin-4-yl)heptanedioate involves its interaction with specific molecular targets. The cyano group and pyridinyl ring can participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-(hydroxyimino)heptanedioate: Similar in structure but with a hydroxyimino group instead of a cyano group.
Pyrano[3,4-c]pyridine derivatives: These compounds share the pyridine ring but have different substituents and structural features.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar heterocyclic structure but differ in the type and position of substituents.
Uniqueness
Diethyl 4-cyano-4-(pyridin-4-yl)heptanedioate is unique due to the presence of both a cyano group and a pyridinyl ring, which confer distinct chemical and biological properties
Properties
CAS No. |
109173-39-9 |
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Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
diethyl 4-cyano-4-pyridin-4-ylheptanedioate |
InChI |
InChI=1S/C17H22N2O4/c1-3-22-15(20)5-9-17(13-18,10-6-16(21)23-4-2)14-7-11-19-12-8-14/h7-8,11-12H,3-6,9-10H2,1-2H3 |
InChI Key |
MBYGOYKVJGOSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)(C#N)C1=CC=NC=C1 |
Origin of Product |
United States |
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